Cas no 105219-37-2 (3-(3,5-difluorophenyl)propan-1-ol)

3-(3,5-Difluorophenyl)propan-1-ol is a fluorinated aromatic alcohol with the molecular formula C9H10F2O. This compound features a propanol chain attached to a 3,5-difluorophenyl ring, offering a versatile intermediate for organic synthesis. Its difluorophenyl group enhances electronic properties, making it valuable in pharmaceutical and agrochemical applications. The hydroxyl group provides a reactive site for further functionalization, such as esterification or etherification. The fluorine substituents contribute to increased lipophilicity and metabolic stability, which can be advantageous in drug design. This compound is typically supplied as a high-purity solid or liquid, ensuring consistency in research and industrial processes. Proper handling under inert conditions is recommended due to potential sensitivity to oxidation.
3-(3,5-difluorophenyl)propan-1-ol structure
105219-37-2 structure
Product Name:3-(3,5-difluorophenyl)propan-1-ol
CAS No:105219-37-2
MF:C9H10F2O
MW:172.171909809113
CID:126631
PubChem ID:14049911
Update Time:2025-05-20

3-(3,5-difluorophenyl)propan-1-ol Chemical and Physical Properties

Names and Identifiers

    • Benzenepropanol,3,5-difluoro-
    • 3-(3,5-difluoro-phenyl)propan-1-ol
    • 3-(3,5-DIFLUORO-PHENYL)-PROPAN-1-OL
    • 3-(3,5-difluorophenyl)propanol
    • ACMC-20m81b
    • CTK4A3661
    • SureCN4651306
    • 3-(3,5-difluorophenyl)propan-1-ol
    • SCHEMBL4651306
    • ZGNBOGNLNGJULC-UHFFFAOYSA-N
    • C77733
    • AKOS006291569
    • DTXSID00555085
    • 105219-37-2
    • SB85186
    • EN300-1234575
    • 3-(3,5-Difluorophenyl)-1-Propanol
    • Inchi: 1S/C9H10F2O/c10-8-4-7(2-1-3-12)5-9(11)6-8/h4-6,12H,1-3H2
    • InChI Key: ZGNBOGNLNGJULC-UHFFFAOYSA-N
    • SMILES: FC1C=C(C=C(C=1)CCCO)F

Computed Properties

  • Exact Mass: 172.07
  • Monoisotopic Mass: 172.06997126g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 120
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 20.2Ų

Experimental Properties

  • Density: 1.189
  • Boiling Point: 225.6°C at 760 mmHg
  • Flash Point: 90.2°C
  • Refractive Index: 1.491
  • PSA: 20.23
  • LogP: 1.88970

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Additional information on 3-(3,5-difluorophenyl)propan-1-ol

Introduction to 3-(3,5-difluorophenyl)propan-1-ol (CAS No. 105219-37-2)

3-(3,5-difluorophenyl)propan-1-ol, identified by the Chemical Abstracts Service Number (CAS No.) 105219-37-2, is a fluorinated aromatic alcohol that has garnered significant attention in the field of medicinal chemistry and drug discovery. This compound, characterized by its unique structural motif featuring a 3,5-difluorophenyl group attached to a propyl chain, exhibits a range of pharmacological properties that make it a promising candidate for further investigation.

The 3,5-difluorophenyl substituent introduces fluorine atoms at the 3rd and 5th positions of the benzene ring, which can influence the electronic and steric properties of the molecule. Fluorine atoms are well-known for their ability to modulate metabolic stability, binding affinity, and lipophilicity, making them valuable tools in medicinal chemistry. The presence of these fluorine atoms in 3-(3,5-difluorophenyl)propan-1-ol suggests potential benefits in terms of improved pharmacokinetic profiles and enhanced binding interactions with biological targets.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to explore the structural and functional properties of such compounds more efficiently. Studies have indicated that the 3,5-difluorophenyl group can enhance the solubility and bioavailability of drug candidates, which is crucial for their clinical efficacy. Additionally, the propyl chain in 3-(3,5-difluorophenyl)propan-1-ol provides a flexible linker that can be modified to optimize interactions with biological receptors.

One of the most intriguing aspects of 3-(3,5-difluorophenyl)propan-1-ol is its potential application in the development of novel therapeutic agents. The compound’s structure suggests that it may interact with various biological targets, including enzymes and receptors involved in inflammatory pathways, pain management, and neurodegenerative diseases. For instance, fluorinated aromatic alcohols have been shown to exhibit anti-inflammatory properties by modulating the activity of key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

Moreover, the growing interest in fluorinated compounds stems from their ability to improve drug-like properties such as metabolic stability and resistance to enzymatic degradation. The fluorine atoms in 3-(3,5-difluorophenyl)propan-1-ol can shield reactive sites from metabolic attack, thereby extending the half-life of the compound in vivo. This characteristic is particularly important for drugs that require prolonged therapeutic effects.

In vitro studies have begun to unravel the pharmacological profile of 3-(3,5-difluorophenyl)propan-1-ol. Initial experiments suggest that this compound may exhibit inhibitory activity against certain enzymes and receptors relevant to human health. For example, researchers have observed potential interactions with serine proteases and kinases, which are implicated in various diseases ranging from cancer to autoimmune disorders. The precise mechanism of action remains under investigation but preliminary data are promising.

The synthesis of 3-(3,5-difluorophenyl)propan-1-ol involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques such as cross-coupling reactions and palladium catalysis have been employed to introduce the desired fluorinated aromatic ring efficiently. The development of novel synthetic routes not only facilitates access to this compound but also contributes to the broader field of fluorinated organic chemistry.

As research progresses, 3-(3,5-difluorophenyl)propan-1-ol is expected to play a significant role in drug discovery efforts. Its unique structural features offer a rich scaffold for medicinal chemists to design derivatives with enhanced potency and selectivity. Collaborative efforts between academic institutions and pharmaceutical companies are likely to accelerate the exploration of this compound’s therapeutic potential.

The impact of fluorine substitution on pharmaceuticals cannot be overstated. Fluorinated molecules often exhibit improved pharmacokinetic profiles compared to their non-fluorinated counterparts due to modifications in lipophilicity and metabolic stability. 3-(3,5-difluorophenyl)propan-1-ol exemplifies how strategic incorporation of fluorine atoms can lead to compounds with desirable drug-like properties.

In conclusion, 3-(3,5-difluorophenyl)propan-1-ol (CAS No. 105219-37-2) represents a fascinating subject for medicinal chemistry research. Its structural features combined with emerging data on its pharmacological activity position it as a valuable candidate for further development into therapeutic agents. As scientists continue to uncover new applications for fluorinated compounds, 3-(3,5-difluorophenyl)propan-1-ol is poised to make significant contributions to human health.

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